molecular formula C14H18O4 B1325746 6-(2-Ethoxyphenyl)-6-oxohexanoic acid CAS No. 898791-61-2

6-(2-Ethoxyphenyl)-6-oxohexanoic acid

Cat. No.: B1325746
CAS No.: 898791-61-2
M. Wt: 250.29 g/mol
InChI Key: XPCSSLMUAIZEMT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound like “6-(2-Ethoxyphenyl)-6-oxohexanoic acid” would likely involve a phenyl ring attached to a six-carbon chain ending in a carboxylic acid, with an ethoxy group attached to the phenyl ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Anti-inflammatory Properties : A study by Balo, Fernández, García-Mera, and López (2000) discusses the synthesis of a related compound, methyl 6-(6-methoxy-2-naphthyl)-6-oxohexanoate, which exhibits anti-inflammatory properties and serves as an intermediate in synthesizing fluorescent molecules for studying lipid bilayers in biological membranes (Balo et al., 2000).

  • Inhibitors of Human Kynurenine Aminotransferase-I : Akladios et al. (2012) synthesized derivatives of 6-ethoxy-6-oxo-5-(2-phenylhydrazono) hexanoic acid as leads for inhibitors of human kynurenine aminotransferase-I, with one derivative showing significant biological activity (Akladios et al., 2012).

  • Mass Spectrometric Characterization : Kanawati et al. (2007) characterized monocarboxylic acids, including 6-oxoheptanoic acid, using electrospray ionization and collision-induced dissociation experiments, providing insights into their fragmentation pathways (Kanawati et al., 2007).

  • Enzymatic Production Method : Yamada et al. (2017) developed an enzymatic method for producing 6-oxohexanoic acid from 6-aminohexanoic acid, offering a novel approach for synthesizing this compound (Yamada et al., 2017).

  • Novel Synthesis Methods : Krawczyk and Albrecht (2009) presented a method for preparing 2-diethoxyphosphoryl-6-oxohexanoates, contributing to the development of new synthetic approaches (Krawczyk & Albrecht, 2009).

  • Catalytic Hydrogenation Studies : Tararov, König, and Börner (2006) investigated the stereochemistry of catalytic hydrogenation of a related compound, highlighting the chemical behavior and potential applications in pharmaceutical synthesis (Tararov et al., 2006).

  • Powder X-ray Diffraction Data : Wang, Suo, Zhang, Hou, and Li (2017) provided X-ray powder diffraction data for a compound closely related to 6-(2-ethoxyphenyl)-6-oxohexanoic acid, which is important for understanding its crystal structure and properties (Wang et al., 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of “6-(2-Ethoxyphenyl)-6-oxohexanoic acid”. Without this context, it’s difficult to provide a specific mechanism of action .

Safety and Hazards

The safety and hazards associated with “6-(2-Ethoxyphenyl)-6-oxohexanoic acid” would depend on various factors, including its physical and chemical properties, how it’s handled, and how it’s disposed of. Always refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Properties

IUPAC Name

6-(2-ethoxyphenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-2-18-13-9-5-3-7-11(13)12(15)8-4-6-10-14(16)17/h3,5,7,9H,2,4,6,8,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCSSLMUAIZEMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645434
Record name 6-(2-Ethoxyphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-61-2
Record name 2-Ethoxy-ε-oxobenzenehexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Ethoxyphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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